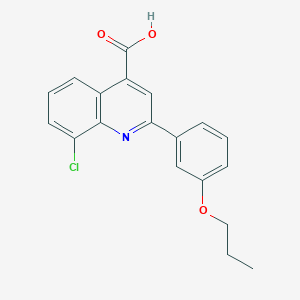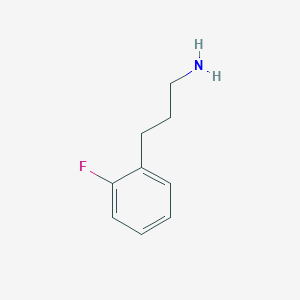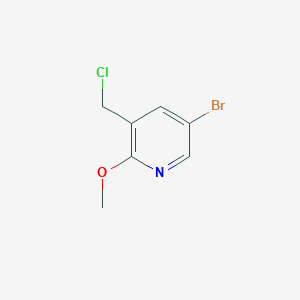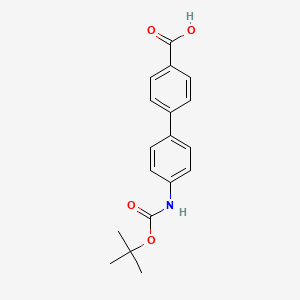
8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, they do offer insights into the structural and chemical properties of related quinoline compounds.
Synthesis Analysis
The synthesis of quinoline derivatives can involve various chemical reactions, as seen in the synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic acid, where an aminoquinoline ester reacts with chloral hydrate and hydroxylamine hydrochloride, followed by treatment with concentrated sulfuric acid to yield the tricyclic quinoline derivative . This suggests that the synthesis of 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid could also involve multi-step reactions, possibly starting from a substituted quinoline and introducing the chloro and propoxyphenyl groups through electrophilic substitution and etherification reactions, respectively.
Molecular Structure Analysis
Quinoline derivatives exhibit a variety of molecular arrangements due to their ability to participate in hydrogen bonding and π-π interactions. For instance, a dioxovanadium(V) complex with 4,8-Dihydroxyquinoline-2-carboxylic acid demonstrates a hexagonal molecular arrangement through π-π interactions, creating channel cavities occupied by water molecules . This indicates that 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid could also form specific molecular arrangements and potentially participate in similar interactions due to the presence of aromatic rings in its structure.
Chemical Reactions Analysis
Quinoline derivatives can form various chemical bonds and engage in proton-transfer reactions. The study of proton-transfer compounds of quinoline derivatives with 4,5-dichlorophthalic acid reveals the formation of one-dimensional hydrogen-bonded chain structures . These findings suggest that 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid may also engage in hydrogen bonding and could form salts or complexes with metals or other organic compounds, which could be explored in further studies.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid are not detailed in the provided papers, the properties of quinoline derivatives generally include moderate solubility in organic solvents, potential for crystalline structure formation, and the ability to form stable hydrates . The presence of functional groups such as carboxylic acid and chloro substituents can influence the acidity, reactivity, and overall stability of the compound. These properties are crucial for the compound's potential applications in pharmaceuticals and material science.
Scientific Research Applications
Fluorescence and Biological Studies
- Quinoline derivatives, including structures similar to 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid, are known for their effectiveness as fluorophores, widely utilized in biochemistry and medicine for studying various biological systems. These compounds, particularly aminoquinolines, show promise as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Synthesis and Medicinal Applications
- Quinoline derivatives have been synthesized through various methods, including microwave-induced synthesis, which shows a significant potential in medical applications due to their antibacterial activity (Raghavendra, Naik, & Sherigara, 2006). New heterocyclic derivatives, such as Aryl-CTTQ and Aryl-TZA, derived from 5-aryl-3-aminothiophene-2-carboxylic acid, have been achieved, showing the structural versatility and potential application in various fields (Datoussaid, Kirsch, Othman, & Abdillahi, 2012).
Advanced Synthesis Techniques
- Directed ortho-lithiation of chloroquinolines has been utilized to synthesize various 2,3-disubstituted quinolines. This method shows the versatility and potential for creating complex molecular structures for further applications in fields like medicinal chemistry (Marsais, Godard, & Quéguiner, 2009). The synthesis of new quinoline derivatives through microwave irradiated and conventional heating methods has also been explored, demonstrating the potential for efficient production of bioactive compounds (Bhatt, Agrawal, & Patel, 2015).
Crystal Structure and Analysis
- Studies have been conducted on the crystal structures of quinoline with chloro- and nitro-substituted benzoic acid, providing insight into the molecular interactions and structural characteristics of these compounds, which are vital for understanding their potential applications (Gotoh & Ishida, 2009).
Future Directions
properties
IUPAC Name |
8-chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-2-9-24-13-6-3-5-12(10-13)17-11-15(19(22)23)14-7-4-8-16(20)18(14)21-17/h3-8,10-11H,2,9H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJRRMYGDXCHTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)





![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)

![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)
![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)
